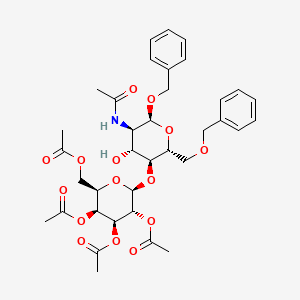

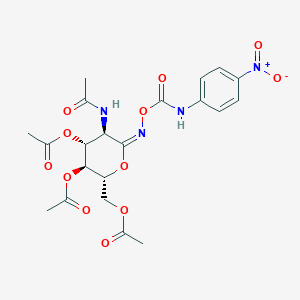

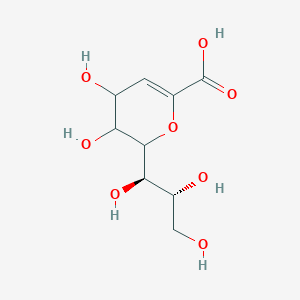

2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related glycoside compounds involves multiple steps, including deacetalation, methylation, benzoylation, p-toluenesulfonylation, and glycosylation processes. For example, benzyl 2-acetamido-2-deoxy-3-O-methyl-alpha-D-glucopyranoside is obtained through deacetalation of its 4,6-O-benzylidene derivative, followed by selective chemical modifications to introduce various functional groups (Matta, Vig, & Abbas, 1984). These steps illustrate the complexity and precision required in synthesizing such glycosides.

Molecular Structure Analysis

The molecular structure of glycosides like 2-acetamido-2-deoxy-4-O-β-D-galactopyranosyl-3-O-methyl-D-glucopyranose is elucidated using techniques such as 13C-n.m.r. spectroscopy. This detailed structural analysis aids in understanding the compound's chemical framework and its implications for further chemical reactions and applications (Matta, Vig, & Abbas, 1984).

Chemical Reactions and Properties

The chemical reactivity of such compounds is demonstrated through their participation in various reactions, including glycosylation, deacetylation, and hydrogenolysis. These reactions are crucial for modifying the compound's structure to achieve desired functionalities and properties. The selective cleavage of glycosidic linkages in polysaccharides containing 2-amino-2-deoxyhexose residues showcases the compound's ability to undergo specific chemical transformations (Dmitrieve, Knirel, & Kochetkov, 1973).

Scientific Research Applications

Synthesis of Blood Group Antigens

One prominent application of this compound is in the synthesis of blood-group substances. Jacquinet et al. (1981) demonstrated its use in synthesizing trisaccharides relevant to blood-group antigens. This synthesis involves complex reactions, including bromide activation, mercuric bromide presence, and molecular sieves, culminating in crystalline derivatives crucial for understanding blood group biochemistry and potentially developing blood-group mimetics for medical applications Jacquinet, Duchet, Milat, & Sinaÿ, 1981.

Creation of Mucin Fragments

In another study, Thomas, Abbas, & Matta (1988) explored the synthesis of synthetic mucin fragments. These molecules are essential in understanding mucin's biological functions, including its role in protecting and lubricating the surfaces of the respiratory, gastrointestinal, and reproductive systems. The detailed synthetic route involves acetalation, glycosylation, and protective group strategies to create complex glycosidic structures that mimic natural mucin Thomas, Abbas, & Matta, 1988.

properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-6-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45NO15/c1-20(38)37-29-30(43)31(27(18-44-16-25-12-8-6-9-13-25)50-35(29)46-17-26-14-10-7-11-15-26)52-36-34(49-24(5)42)33(48-23(4)41)32(47-22(3)40)28(51-36)19-45-21(2)39/h6-15,27-36,43H,16-19H2,1-5H3,(H,37,38)/t27-,28-,29-,30-,31-,32+,33+,34-,35+,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBWYAPUIAFWOX-UMDPMRKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

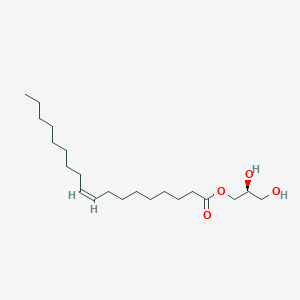

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)

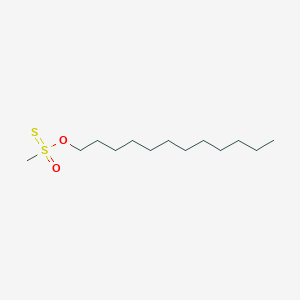

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)